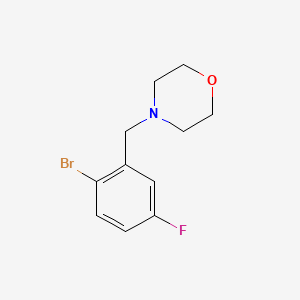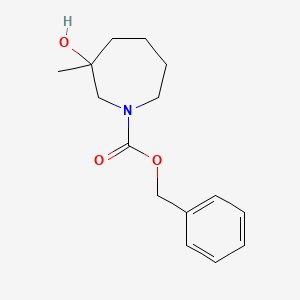
1,5-二溴-2,4-二氟-3-硝基苯
描述
1,5-Dibromo-2,4-difluoro-3-nitrobenzene is an organic compound with the molecular formula C6HBr2F2NO2. It is a derivative of benzene, substituted with two bromine atoms, two fluorine atoms, and a nitro group. This compound is known for its applications in various fields, including organic synthesis and material science .
科学研究应用
1,5-Dibromo-2,4-difluoro-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.
Pharmaceuticals: It serves as a building block for the synthesis of potential pharmaceutical agents.
作用机制
Target of Action
Many halogenated organic compounds, like brominated and fluorinated benzenes, are known to interact with various enzymes and receptors in the body due to their structural similarity to naturally occurring compounds .
Mode of Action
The mode of action of such compounds can involve various mechanisms, including free radical bromination, nucleophilic substitution, and oxidation . The nitro group in the compound could potentially undergo reduction reactions in the body, forming a variety of metabolites.
Biochemical Pathways
Halogenated benzenes can potentially disrupt normal cellular functions by interfering with the action of enzymes and other proteins .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of halogenated benzenes can vary widely depending on their specific structures. They are generally lipophilic, which allows them to cross cell membranes and distribute throughout the body . They can be metabolized by the liver and excreted in the urine .
Result of Action
Halogenated benzenes can potentially cause cellular damage due to their reactivity and ability to form free radicals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, the reactivity of halogenated benzenes can increase at higher temperatures .
准备方法
Synthetic Routes and Reaction Conditions
1,5-Dibromo-2,4-difluoro-3-nitrobenzene can be synthesized through a multi-step process involving the bromination and fluorination of nitrobenzene derivatives. One common method involves the nitration of 1,5-dibromo-2,4-difluorobenzene, which can be achieved using a mixture of concentrated sulfuric acid and nitric acid at low temperatures .
Industrial Production Methods
In industrial settings, the production of 1,5-dibromo-2,4-difluoro-3-nitrobenzene typically involves large-scale nitration reactions, followed by purification steps such as recrystallization or column chromatography to obtain the desired product with high purity .
化学反应分析
Types of Reactions
1,5-Dibromo-2,4-difluoro-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Tin(II) chloride in hydrochloric acid is commonly used for the reduction of the nitro group.
Major Products
Substitution: Products depend on the nucleophile used; for example, using sodium methoxide can yield methoxy-substituted derivatives.
Reduction: Reduction of the nitro group results in the formation of 1,5-dibromo-2,4-difluoro-3-aminobenzene.
相似化合物的比较
Similar Compounds
1,5-Difluoro-2,4-dinitrobenzene: Similar in structure but contains two nitro groups instead of bromine atoms.
1,4-Dibromo-2,5-difluorobenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
1,5-Dibromo-2,4-difluoro-3-nitrobenzene is unique due to the presence of both bromine and nitro substituents, which confer distinct reactivity patterns. This combination allows for versatile applications in organic synthesis and material science .
属性
IUPAC Name |
1,5-dibromo-2,4-difluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F2NO2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWYRXMTHHIOQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)[N+](=O)[O-])F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















